ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate
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Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the trifluoromethyl groups. The trifluoromethyl groups are known to be quite stable and resistant to many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl groups could increase the compound’s stability and lipophilicity, which could affect its solubility and boiling/melting points .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Condensed Pyrazoles : Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives have been utilized in Sonogashira-type cross-coupling reactions to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are precursors for the synthesis of condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones, potentially useful in organic synthesis and pharmaceutical research (Arbačiauskienė et al., 2011).
Synthesis of Trifluoromethylated Heterocycles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and used to create trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These compounds have potential as fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).
Library of Carboxamides : A large library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized using ethyl 5-hydroxy-1-thiocarbamoyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carboxylate as a common intermediate. This research highlights the compound's utility in generating diverse chemical libraries for biological screening (Donohue et al., 2002).
Michael-Like Addition Strategy : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a related compound, was used as a precursor in Michael-like addition reactions to produce ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This research demonstrates the compound's versatility in organic synthesis (Boy & Guernon, 2005).
Crystal Structure and Physical Properties
- Crystal Structure Analysis : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a structurally similar compound, was synthesized and analyzed using X-ray diffraction and density functional theory (DFT) calculations. This study provides insights into the physical and chemical properties of such compounds (Zhao & Wang, 2023).
properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N3O2S/c1-2-22-8(21)5-3-18-20(7(5)11(15,16)17)9-19-6(4-23-9)10(12,13)14/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCASBRXAVPAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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